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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde

Cat. No.: B137897 Get Quote

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for

the key chemical intermediate, 4-Fluorobenzaldehyde. Intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis, this document

presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Standardized experimental protocols are provided for each analytical

technique, and the data is summarized in clear, tabular formats for ease of reference and

comparison. A logical workflow for the spectroscopic analysis of such compounds is also

visually represented.

Introduction
4-Fluorobenzaldehyde is an important aromatic aldehyde that serves as a versatile building

block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its

unique electronic properties, imparted by the fluorine atom at the para position, make it a

valuable precursor in the development of novel bioactive molecules. A thorough understanding

of its spectroscopic characteristics is paramount for its unambiguous identification, purity

assessment, and for monitoring its transformations in chemical reactions. This guide aims to be

a definitive resource for the NMR, IR, and MS data of 4-Fluorobenzaldehyde.

Spectroscopic Data
The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-
Fluorobenzaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR spectra of 4-Fluorobenzaldehyde provide characteristic signals that are

diagnostic of its molecular structure.

2.1.1. ¹H NMR Data

The ¹H NMR spectrum of 4-Fluorobenzaldehyde is characterized by signals in the aromatic

and aldehyde regions. The data presented was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.97 s -
Aldehydic proton (-

CHO)

7.98 – 7.85 m -
2 Aromatic protons

(ortho to -CHO)

7.26 – 7.16 m -
2 Aromatic protons

(meta to -CHO)

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

spectrum of 4-Fluorobenzaldehyde shows distinct signals for the carbonyl carbon and the

aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large

coupling constant. The data was acquired in CDCl₃.[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

190.5 s -
Carbonyl carbon

(C=O)

166.5 d 256.7
Aromatic carbon

attached to F (C-F)

132.8 d 9.5
Aromatic carbons

(ortho to -CHO)

132.2 d 9.7
Aromatic carbon (ipso

to -CHO)

116.4 d 22.3
Aromatic carbons

(meta to -CHO)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Fluorobenzaldehyde shows characteristic absorption bands for the carbonyl

group and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O stretching (aldehyde)

~1600, ~1500, ~1450 Medium-Strong C=C stretching (aromatic ring)

~1250 Strong C-F stretching

~840 Strong
C-H out-of-plane bending

(para-disubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 4-Fluorobenzaldehyde is

characterized by a prominent molecular ion peak and several key fragment ions.[2][3]
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m/z Relative Intensity (%) Assignment

124 93.3 Molecular ion [M]⁺

123 100.0 [M-H]⁺

95 91.7 [M-CHO]⁺

75 44.7 [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Weigh approximately 5-20 mg of 4-Fluorobenzaldehyde for ¹H NMR or 20-50 mg for ¹³C

NMR.[4][5]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube.[5]

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K
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Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans: 16-32, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A range covering from approximately -1 to 11 ppm.

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the

spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak

to 0 ppm.

3.1.3. ¹³C NMR Acquisition

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments) is recommended for routine spectra.[6]

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Acquisition Time: Approximately 1-2 seconds.

Spectral Width: A range covering from approximately 0 to 200 ppm.

Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline

correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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3.2.1. Sample Preparation and Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid

samples.

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean,

empty crystal.

Place a small drop of neat 4-Fluorobenzaldehyde directly onto the center of the ATR

crystal.[7]

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

After the measurement, clean the crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Mass Spectrometry (MS)
3.3.1. Sample Preparation and Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile compounds like 4-Fluorobenzaldehyde.

Sample Preparation: Prepare a dilute solution of 4-Fluorobenzaldehyde (e.g., 10-100

µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector Temperature: 250 °C.

Injection Volume: 1 µL in splitless mode.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a

rate of 10-20 °C/min, and hold at 250 °C for 5 minutes.[8]
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-300.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

compound such as 4-Fluorobenzaldehyde.
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Caption: Workflow for the spectroscopic analysis of 4-Fluorobenzaldehyde.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of 4-
Fluorobenzaldehyde, a critical reagent in modern organic synthesis. The tabulated NMR, IR,

and MS data, coupled with detailed experimental protocols, offer a practical reference for

scientists engaged in research and development. The presented information is intended to

facilitate the accurate identification and characterization of this compound, thereby supporting

the advancement of chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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